molecular formula C16H13ClN4O2S B14872930 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B14872930
M. Wt: 360.8 g/mol
InChI Key: UMONJDSNNJIGRT-UHFFFAOYSA-N
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Description

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide is a complex organic compound that features a pyridazinone core, a chlorophenyl group, and a thiazolylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the electrophilic aromatic substitution of the pyridazinone core with a chlorobenzene derivative.

    Attachment of the Thiazolylacetamide Moiety: This is usually done through nucleophilic substitution reactions where the thiazole ring is introduced via a suitable thiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may interact with specific biological targets, leading to potential therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the pyridazinone core and thiazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Lacks the thiazole ring, which may affect its biological activity and chemical reactivity.

    N-(4-methylthiazol-2-yl)acetamide: Lacks the pyridazinone core and chlorophenyl group, leading to different properties and applications.

Uniqueness

The uniqueness of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide lies in its combination of structural features. The presence of the pyridazinone core, chlorophenyl group, and thiazole ring provides a unique set of chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C16H13ClN4O2S

Molecular Weight

360.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H13ClN4O2S/c1-10-9-24-16(18-10)19-14(22)8-21-15(23)7-6-13(20-21)11-2-4-12(17)5-3-11/h2-7,9H,8H2,1H3,(H,18,19,22)

InChI Key

UMONJDSNNJIGRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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